(4-Isopropyl-1,2,3-thiadiazol-5-YL)methanol
CAS No.: 1033693-18-3
Cat. No.: VC3329197
Molecular Formula: C6H10N2OS
Molecular Weight: 158.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1033693-18-3 |
---|---|
Molecular Formula | C6H10N2OS |
Molecular Weight | 158.22 g/mol |
IUPAC Name | (4-propan-2-ylthiadiazol-5-yl)methanol |
Standard InChI | InChI=1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 |
Standard InChI Key | OQVHEYZFBHVBKH-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(SN=N1)CO |
Canonical SMILES | CC(C)C1=C(SN=N1)CO |
Introduction
Chemical Structure and Properties
Structural Characteristics
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol belongs to the thiadiazole class of heterocyclic compounds, specifically featuring the 1,2,3-thiadiazole isomer as its core structure. This five-membered aromatic ring contains one sulfur atom and two adjacent nitrogen atoms in positions 1, 2, and 3, creating an electron-deficient system with distinct electronic properties. The compound features an isopropyl group (a branched three-carbon alkyl chain) attached to the 4-position of the thiadiazole ring, which contributes hydrophobic characteristics to the molecule. At the 5-position, a hydroxymethyl group (-CH2OH) provides a hydrophilic moiety that can participate in hydrogen bonding interactions with biological targets and enhances water solubility compared to purely hydrophobic thiadiazole derivatives. This combination of hydrophobic and hydrophilic regions within the same molecule creates an amphiphilic compound with potentially interesting physicochemical properties for various applications.
Physical and Chemical Properties
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol has a molecular weight of 158.22 g/mol and a molecular formula of C6H10N2OS . Although specific physical property data is limited in the available literature, the compound likely exists as a crystalline solid at room temperature based on the properties of similar thiadiazole derivatives. The hydroxyl group in the molecule suggests moderate water solubility, while the isopropyl group provides some lipophilic character, potentially allowing the compound to cross biological membranes. The thiadiazole ring, being aromatic, contributes to the compound's stability and planarity. The presence of nitrogen and sulfur atoms in the heterocyclic ring creates sites for potential metal coordination, hydrogen bonding, and other non-covalent interactions that may be relevant for biological activity. The hydroxyl group can also serve as a site for chemical modification through various reactions such as esterification, oxidation, or conversion to other functional groups.
Synthesis Methods
General Synthetic Approaches
The synthesis of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol can be approached through several routes, drawing from established methods for preparing substituted 1,2,3-thiadiazoles. One common approach involves the formation of the thiadiazole ring through cyclization of appropriately substituted precursors. Based on synthetic pathways for similar compounds found in the literature, the synthesis might involve the reaction of isopropyldiazomethane with thioformylformate esters, followed by reduction of the resulting ester to the corresponding alcohol. Another potential route could involve the construction of the 1,2,3-thiadiazole ring through cycloaddition reactions, such as 1,3-dipolar cycloaddition of azides with thiocarbonyl compounds. These methods would require careful control of reaction conditions to ensure regioselectivity and to prevent side reactions that could affect yield and purity.
Specific Synthesis Examples
Manufacturer | Product Number | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|
Toronto Research Chemicals | B451825 | 50mg | $45 | 2021-12-16 |
Toronto Research Chemicals | B451825 | 100mg | $60 | 2021-12-16 |
American Custom Chemicals Corporation | CHM0127585 | 1g | $764.03 | 2021-12-16 |
American Custom Chemicals Corporation | CHM0127585 | 5g | $1334.03 | 2021-12-16 |
American Custom Chemicals Corporation | CHM0127585 | 10g | $1994.98 | 2021-12-16 |
Comparison with Similar Compounds
Structural Analogs
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol belongs to a family of substituted 1,2,3-thiadiazoles, and comparing it with structural analogs can provide insights into structure-activity relationships and potential applications. One such analog is 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride, which differs in having an ethyl group at the 4-position instead of isopropyl and an amine (as the hydrochloride salt) instead of a hydroxyl at the methylene position. Another related compound is 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid, which has a carboxylic acid functionality instead of the hydroxymethyl group . These structural differences would be expected to significantly affect properties such as water solubility, lipophilicity, and hydrogen bonding capacity, potentially leading to different biological activities and applications. The isopropyl group in our target compound would confer greater lipophilicity compared to the ethyl-substituted analogs, potentially enhancing membrane permeability but possibly reducing water solubility.
Regioisomers and Related Heterocycles
In addition to structural analogs with different substituents, it is valuable to consider regioisomeric thiadiazoles (1,2,4-thiadiazoles, 1,3,4-thiadiazoles) and related heterocycles such as oxadiazoles, thiazolines, and tetrazoles. Search result discusses di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which contain a different thiadiazole isomer . These structural variations can significantly affect electronic properties, stability, and biological activity. For example, 1,2,4-thiadiazoles typically exhibit different reactivity patterns compared to 1,2,3-thiadiazoles due to the altered electronic distribution within the heterocyclic ring. The 1,2,3-thiadiazole ring in our target compound creates a unique electronic environment that may favor specific types of interactions with biological macromolecules compared to other heterocyclic systems. Understanding these relationships can guide the design of new derivatives with optimized properties for specific applications.
Structure-Activity Relationships
Based on the limited information available for (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol specifically, we can draw on studies of related compounds to hypothesize about structure-activity relationships. The biological activities of thiadiazole derivatives often depend on the nature and position of substituents around the heterocyclic ring. The isopropyl group at the 4-position likely influences lipophilicity and steric interactions with biological targets, while the hydroxymethyl group at the 5-position provides hydrogen bonding capacity and a site for metabolic transformations or chemical modifications. Studies with similar compounds have shown that modifications to these substituents can significantly alter biological activity profiles. For instance, replacing the hydroxymethyl group with an amine (as in the related compound 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine) might enhance interactions with acidic residues in proteins or with DNA, potentially leading to different biological activities.
Future Research Directions
Biological Activity Screening
Given the limited published data on the specific biological activities of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol, a comprehensive screening program would be a logical next step in research. This could include testing for antimicrobial activity against a panel of bacteria, fungi, and viruses, as well as screening for anticancer activity against various cell lines. The search results indicate that thiadiazole derivatives have shown antiviral activity in previous studies, suggesting this could be a promising area for investigation. Additionally, enzyme inhibition assays could identify potential targets for this compound in biological systems. High-throughput screening methods combined with computational approaches could efficiently explore the biological activity landscape of this compound and related derivatives, potentially identifying novel applications in medicine or agriculture.
Structure Optimization
If promising biological activities are identified, structure optimization studies could be undertaken to enhance potency, selectivity, or pharmacokinetic properties. This would involve the synthesis and testing of a series of derivatives with modifications to the isopropyl group, the hydroxymethyl group, or the thiadiazole ring itself. Computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations could guide the design of optimized derivatives. The hydroxymethyl group, in particular, provides a convenient handle for derivatization through reactions such as esterification, etherification, or oxidation, potentially leading to compounds with improved properties. Structure optimization would aim to balance factors such as potency, selectivity, solubility, stability, and synthetic accessibility to develop compounds suitable for practical applications.
Mechanistic Studies
Understanding the mechanism of action for any identified biological activities would be crucial for rational drug design and optimization. This could involve target identification studies using techniques such as affinity chromatography, proteomics, or genetic approaches. Once potential targets are identified, detailed studies of the interaction between (4-Isopropyl-1,2,3-thiadiazol-5-yl)methanol and these targets could be conducted using methods such as X-ray crystallography, NMR spectroscopy, or computational modeling. These studies would provide insights into the structural features responsible for activity and guide further optimization efforts. Additionally, research into the metabolic fate of the compound in biological systems would be important for assessing its potential as a drug candidate, identifying any toxic metabolites, and determining appropriate dosing strategies.
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